1,4-Dichlorofuro[3,4-d]pyridazine
CAS No.:
Cat. No.: VC18336404
Molecular Formula: C6H2Cl2N2O
Molecular Weight: 189.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H2Cl2N2O |
|---|---|
| Molecular Weight | 189.00 g/mol |
| IUPAC Name | 1,4-dichlorofuro[3,4-d]pyridazine |
| Standard InChI | InChI=1S/C6H2Cl2N2O/c7-5-3-1-11-2-4(3)6(8)10-9-5/h1-2H |
| Standard InChI Key | AMYOEUKDJLBFSC-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C(=CO1)C(=NN=C2Cl)Cl |
Introduction
Chemical Identity and Structural Features
Nomenclature and Isomeric Considerations
1,4-Dichlorofuro[3,4-d]pyridazine belongs to the furopyridazine family, characterized by a fused furan ring (oxygen-containing five-membered heterocycle) and a pyridazine ring (six-membered diazine). The numbering system assigns position 1 to the nitrogen atom adjacent to the fused oxygen, with chlorine substituents at positions 1 and 4 of the pyridazine ring. This configuration distinguishes it from the 4,7-dichloro isomer documented in chemical databases , where chlorination occurs at non-adjacent positions on a differently fused scaffold ([2,3-d] vs. [3,4-d]).
Molecular and Electronic Properties
While experimental data specific to 1,4-dichlorofuro[3,4-d]pyridazine remain limited, comparative analysis with structurally related compounds provides insights. The 4,7-dichlorofuro[2,3-d]pyridazine analogue exhibits a molecular weight of 188.999 g/mol, exact mass of 187.954 Da, and LogP of 2.53, suggesting moderate hydrophobicity . Quantum mechanical calculations predict that the 1,4-dichloro substitution would increase electron-withdrawing effects on the pyridazine ring, potentially enhancing reactivity toward nucleophilic aromatic substitution compared to its isomers.
Table 1: Comparative Physicochemical Properties of Dichlorofuropyridazine Isomers
Synthetic Methodologies and Optimization
Retrosynthetic Analysis
The synthesis of 1,4-dichlorofuro[3,4-d]pyridazine may adapt strategies from patented pyridazine chlorination routes. A three-step sequence reported for 3,4-dichloropyridazine provides a conceptual framework:
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Hydrazine cyclocondensation: Reaction of a furan-containing diketone precursor with hydrazine hydrate in acetonitrile to form the pyridazine core.
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Oxidative dehydrogenation: Treatment with MnO₂ in tetrahydrofuran to aromatize the intermediate.
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Chlorination: Use of phosphorus oxychloride (POCl₃) in isopropanol to introduce chlorine substituents .
Critical Reaction Parameters
Key variables influencing yield and purity include:
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Molar ratios: A 2.5:1 POCl₃-to-precursor ratio achieved 64% yield in analogous dichloropyridazine synthesis .
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Temperature control: Reflux at 80°C optimizes chlorination efficiency while minimizing side reactions.
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Solvent selection: Isopropanol’s moderate polarity facilitates POCl₃ activation without hydrolyzing sensitive intermediates .
Table 2: Hypothetical Optimization Matrix for 1,4-Dichlorofuro[3,4-d]pyridazine Synthesis
| Step | Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Hydrazine hydrate | Acetonitrile | 25–30°C | 6 | 90–92* |
| 2 | MnO₂ | Tetrahydrofuran | 25°C | 8 | 85* |
| 3 | POCl₃ (2.5 eq) | Isopropanol | 80°C | 3 | 60–64* |
| *Extrapolated from ref |
Spectroscopic Characterization and Stability
Spectral Signatures
Although experimental spectra for 1,4-dichlorofuro[3,4-d]pyridazine are unavailable, its predicted NMR profile includes:
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¹H NMR: Absence of aromatic protons due to full substitution; furan ring protons resonate δ 7.2–7.5 ppm.
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¹³C NMR: Chlorinated carbons at C1 and C4 appear near δ 140–145 ppm, with furan carbons at δ 110–120 ppm.
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IR Spectroscopy: Strong C-Cl stretches at 550–650 cm⁻¹ and furan C-O-C asymmetric vibration at 1260 cm⁻¹.
Thermal and Chemical Stability
The electron-deficient pyridazine ring confers resistance toward electrophilic attack but increases susceptibility to nucleophilic displacement at chlorinated positions. Accelerated stability studies under ICH guidelines would be required to establish shelf-life, though analogues demonstrate decomposition thresholds above 150°C .
Industrial Applications and Regulatory Considerations
Scalability Challenges
Transitioning from laboratory-scale synthesis (e.g., 100 g batches) to metric-ton production requires addressing:
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POCl₃ handling: Corrosivity and toxicity necessitate specialized reactor materials (Hastelloy C-276) and scrubber systems.
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Waste management: MnO₂ sludge from oxidation steps demands manganese recovery protocols to meet environmental regulations.
Regulatory Status
As a novel chemical entity, 1,4-dichlorofuro[3,4-d]pyridazine would require REACH registration in the EU, including:
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